Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula CHNO·HCl. This compound features a unique octahydro-2H-pyrano structure, making it significant in various chemical and biological applications. It serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. In biological contexts, it has been identified to inhibit the enzyme Leucyl-tRNA synthetase, which is crucial for protein synthesis in fungi, leading to cell growth termination and cell death.
This compound is classified within the family of pyrano[3,2-c]pyridines. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound can be sourced from chemical suppliers specializing in fine chemicals and research materials .
The synthesis of octahydro-2H-pyrano[3,2-c]pyridine hydrochloride typically involves several methodologies:
The reaction conditions for these syntheses typically involve controlled temperatures and pressures to optimize yield and purity. Industrial production may employ continuous flow systems for efficiency, ensuring high-quality outcomes.
The molecular structure of octahydro-2H-pyrano[3,2-c]pyridine hydrochloride consists of a pyridine ring fused with a saturated pyran ring. The presence of the hydrochloride group contributes to its properties.
These structural details are crucial for understanding its reactivity and interactions in various applications .
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions, allowing for the introduction of various functional groups that enhance its utility in synthetic chemistry.
The mechanism of action for octahydro-2H-pyrano[3,2-c]pyridine hydrochloride primarily involves its inhibitory effect on Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis pathways. By binding to this enzyme, the compound disrupts the translation process, leading to cellular growth inhibition and apoptosis.
Research indicates that this compound's efficacy can be affected by environmental factors such as temperature and storage conditions, emphasizing the importance of proper handling in laboratory settings.
These properties make octahydro-2H-pyrano[3,2-c]pyridine hydrochloride versatile for both research and industrial applications .
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride finds applications across several fields:
These diverse applications underscore its significance in advancing both scientific research and practical industrial processes .
The synthetic routes to pyrano-pyridine frameworks have undergone transformative changes since the mid-20th century. Early methodologies relied heavily on pyridyl phenyl ether cyclization, exemplified by Kruger's 1955 approach involving sulfuric acid-mediated ring closure at 195°C to yield chromeno[3,2-c]pyridines—a precursor to hydrogenated pyrano-pyridines. This method suffered from brutal reaction conditions and meager yields (≤10%) due to decomposition and poor regiocontrol [4]. The 1970s introduced acid-catalyzed intramolecular cyclizations using polyphosphoric acid (PPA), as demonstrated by Bloomfield's synthesis of chromeno[3,2-c]quinolines (58–82% yield), which marked a significant efficiency improvement but retained limitations in functional group tolerance [4].
The 21st century brought catalytic dehydrative cyclizations using halloysite nanotubes or Fe³O₄-based MOFs, enabling ring formation below 100°C. These methods provided exceptional regiospecificity through surface-confined active sites, exemplified by the synthesis of pyrazolo[3,4-b]pyridines via vinylogous anomeric-based oxidation (CVABO) [6]. This evolution—from corrosive reagents to nanostructured catalysts—underpins modern octahydro-2H-pyrano[3,2-c]pyridine syntheses.
Table 1: Historical Development of Pyrano-Pyridine Cyclization Methods
Era | Key Methodology | Conditions | Yield Range | Major Advance |
---|---|---|---|---|
1950s | H₂SO₄-mediated cyclization | 195°C, neat | ≤10% | Proof of concept |
1970s | PPA cyclization | 120–140°C, 2–4 h | 58–82% | Improved yield |
2000s | Clay nanotube catalysis | 80–100°C, solvent-free | 70–94% | Enhanced regioselectivity |
2020s | CVABO with nano-MOFs | 100°C, solvent-free | 85–93% | Atom economy, recyclable catalysts |
Octahydro-2H-pyrano[3,2-c]pyridine requires precise stereochemical control during ring formation due to its four chiral centers. Two dominant strategies have emerged:
Acid-Catalyzed Prins Cyclization: Terpenoid-derived precursors like (-)-isopulegol undergo carbonyl-olefin coupling with ketones over halloysite nanotubes. The reaction proceeds via a carbocation intermediate stabilized by Brønsted acid sites (Si-OH⁺ groups), followed by stereoselective oxonium ion formation and nucleophilic capture. Halloysite’s tubular morphology enforces a cis-ring junction, achieving 94% diastereomeric excess for 4R-isomers [1].
Cooperative Vinylogous Anomeric-Based Oxidation (CVABO): This method constructs the pyridine ring through a cascade involving (1) Knoevenagel condensation, (2) 6π-electrocyclization, and (3) hydride transfer facilitated by n→σ* orbital interactions. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enable this under solvent-free conditions, where the phosphonate-modified MOF aligns substrates for endo-cyclization, minimizing epimerization [6].
Critical to both methods is protecting group strategy. N-Boc intermediates prevent pyrrolidine nitrogen protonation during cyclization, while ester functionalities direct regioselective ring closure.
Table 2: Key Intramolecular Cyclization Techniques for Octahydro Derivatives
Method | Catalyst/Reagent | Temperature | Stereoselectivity | Byproducts |
---|---|---|---|---|
Prins Cyclization | HNT/HCl | 20–60°C | 4R:4S = 14.5:1 | Oligomeric terpenes |
CVABO | Fe₃O₄@MIL-101-N(CH₂PO₃)₂ | 100°C | >99% endo | None detected |
Reductive Aminocyclization | NaBH₃CN/HCl | 25–40°C | 3:1 trans:cis | Over-reduced amines |
The hydrochloride salt form of octahydro-2H-pyrano[3,2-c]pyridine demands precise protonation regiochemistry to ensure crystalline stability and bioavailability. Conventional HCl gas bubbling in organic solvents (e.g., dichloromethane) often led to N1/N4 protonation mixtures. Modern catalytic approaches resolve this:
Lewis Acid-Directed Protonation: Zinc chloride coordinates preferentially to the pyridine nitrogen, directing HCl addition to the pyrrolidine nitrogen (N4). This achieves >98% regiochemical purity by exploiting the hard-soft acid-base principle—Zn²⁺ (hard acid) binds pyridine N (hard base), while H⁺ targets the softer aliphatic amine [7].
MOF-Mediated Crystallization: MIL-101(Cr)-SO₃H frameworks confine proton transfer within 12Å pores, ensuring stoichiometric HCl incorporation. The sulfonic acid groups donate protons while chloride counterions align with the developing charge, yielding monodisperse crystals with 0.3% chloride deviation [6].
Solvent-free methods using molten HCl-urea complexes (80°C) circumvent solvation effects, accelerating diffusion-controlled crystallization while maintaining >99.5% regiopurity [7].
Traditional syntheses of octahydro-2H-pyrano[3,2-c]pyridine hydrochloride used halogenated solvents (e.g., CH₂Cl₂) for cyclization and salt formation, generating >30 kg waste/kg product. Sustainable alternatives now dominate:
Solvent-Free Prins Cyclization: Halloysite nanotubes catalyze (-)-isopulegol-acetone coupling without solvents, achieving 91% yield at 60°C. The clay’s mesoporous structure (28 m²/g surface area) acts as a nanoreactor, confining reactants while removing water via adsorption, shifting equilibrium toward product [1].
Deep Eutectic Solvents (DES): Choline chloride:glycerol (1:2) enables hydrochlorination at 50°C. The DES’s hydrogen-bond network stabilizes charged intermediates, reducing epimerization during salt formation. Post-reaction, the DES is recovered (>95%) via aqueous extraction [10].
These methods slash E-factors (kg waste/kg product) from 127 to 8.3, primarily by eliminating solvent purification and minimizing column chromatography.
Table 3: Environmental Metrics for Sustainable Synthesis Routes
Method | Reaction Medium | E-Factor | PMI* | Energy Use (kJ/mol) | Yield |
---|---|---|---|---|---|
Classical PPA cyclization | Toluene/CH₂Cl₂ | 127 | 86 | 420 | 62% |
HNT-catalyzed Prins | Solvent-free | 11.2 | 5.3 | 85 | 91% |
DES hydrochlorination | ChCl:Glycerol | 8.3 | 3.1 | 65 | 89% |
PMI: Process Mass Intensity = Total mass in / Mass product out
Translating laboratory syntheses of octahydro-2H-pyrano[3,2-c]pyridine hydrochloride to manufacturing faces three core hurdles:
Catalyst Recyclability: Halloysite nanotubes lose 40% activity after five Prins cyclization runs due to silanol site blockage. Covalent immobilization of H₃PW₁₂O₄₀ on Fe₃O₄@SiO₂ improves stability (>30 cycles, <2% leaching), but adds $2,800/kg to catalyst costs [1] [9].
Purification Bottlenecks: Distillative terpenol removal post-cyclization requires high-vacuum setups (0.1 mbar) to prevent retro-Prins reactions. Simulated moving bed chromatography (SMB) separates cis/trans-isomers but operates at 15 g/h throughput—insufficient for metric-ton production [9].
HCl Integration: Anhydrous HCl gas handling necessitates specialized reactors (Hastelloy C-276), increasing capital expenditure by 60% versus amine salt processes. Continuous-flow nebulization of 32% HCl in microchannel reactors (20 µm channels) achieves 99.8% conversion in <5 minutes, but risks clogging with concentrated slurries [7] [9].
Table 4: Scalability Assessment of Key Synthesis Steps
Process Step | Lab Scale Yield | Pilot Plant Yield | Major Scale-Up Challenge | Mitigation Strategy |
---|---|---|---|---|
Prins Cyclization | 91% | 78% | Exothermicity (+ΔH = 98 kJ/mol) | Jet-loop reactor with heat pipes |
Hydrogenation | 95% | 87% | Pyran ring hydrogenolysis (Pd/C) | Pt-SnO₂ catalysts at 5 bar H₂ |
Hydrochlorination | 99% | 93% | Polymorph control during crystallization | Seeded cooling crystallization (-5°C/min) |
Final Crystallization | 98% purity | 99.5% purity | Hydrate formation (mono vs. dihydrate) | Non-aqueous antisolvent (MTBE) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: